Bienvenue dans la boutique en ligne BenchChem!

HNMPA

Insulin Signaling Tyrosine Kinase Inhibition Cell-Free Assays

HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) is the definitive tool for dissecting proximal insulin receptor signaling events. Its membrane impermeability restricts kinase inhibition to purified receptor preparations or the extracellular domain—preventing confounding intracellular variables. Unlike pan-tyrosine kinase inhibitors such as genistein, HNMPA exhibits no activity against PKA (up to 1 mM) or PKC (up to 420 µM), ensuring unambiguous readouts in sensitive phospho-assays. For glucose oxidation studies, HNMPA delivers a validated IC₅₀ of 10 µM in isolated rat adipocytes. When your protocol demands extracellular restriction of IRTK activity with uncompromised selectivity, HNMPA is the non-interchangeable standard.

Molecular Formula C11H11O4P
Molecular Weight 238.18 g/mol
CAS No. 120943-99-9
Cat. No. B046095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHNMPA
CAS120943-99-9
Synonyms(hydroxy-2-naphthalenylmethyl)phosphonic acid
OH-NaMe-PA
Molecular FormulaC11H11O4P
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O
InChIInChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15)
InChIKeyAMJJLDJPDLKNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HNMPA (CAS 120943-99-9): Procurement-Grade Insulin Receptor Tyrosine Kinase Inhibitor with Defined Membrane Impermeability


HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid, CAS 120943-99-9) is a well-characterized, membrane-impermeable inhibitor of the insulin receptor tyrosine kinase (IRTK) [1]. As a synthetic organophosphonate compound (C₁₁H₁₁O₄P, MW 238.18) with a purity typically ≥98%, it selectively inhibits both serine and tyrosine autophosphorylation of the human insulin receptor, providing a critical tool for dissecting proximal insulin signaling events in cell-free or non-intact cell systems [2].

Why HNMPA Cannot Be Substituted: Critical Distinctions in Membrane Permeability and Kinase Selectivity


Generic substitution with other insulin receptor or tyrosine kinase inhibitors is scientifically invalid for HNMPA due to its unique combination of membrane impermeability and high selectivity for the insulin receptor kinase. Its widely used cell-permeable prodrug analog, HNMPA-(AM)3, is not a functional substitute for applications requiring an extracellular or cell-free restriction of kinase activity [1]. Furthermore, unlike pan-tyrosine kinase inhibitors such as genistein, HNMPA demonstrates no inhibitory activity against Protein Kinase A (PKA) or Protein Kinase C (PKC), preventing off-target pathway interference in downstream signaling assays [2]. These properties are not shared across its class, making HNMPA a non-interchangeable tool.

HNMPA Evidence Guide: Quantified Differentiators Against Closest Analogs and In-Class Alternatives


Membrane Impermeability vs. Prodrug HNMPA-(AM)3: A Critical Experimental Design Switch

A defining and functionally critical property of HNMPA is its membrane impermeability, which directly contrasts with its widely used cell-permeable prodrug analog, HNMPA-(AM)3. While HNMPA-(AM)3 is designed to cross the plasma membrane and be cleaved by intracellular esterases to release the active HNMPA moiety, native HNMPA itself cannot enter cells . This distinction is not trivial; HNMPA is specifically required for experiments where inhibition must be confined to the extracellular receptor domain or in cell-free biochemical assays to avoid confounding intracellular effects. Procurement of HNMPA over HNMPA-(AM)3 is essential when the experimental aim is to specifically block ligand-induced receptor activation without influencing intracellular kinase pools or when the cellular esterase activity required for prodrug conversion is variable or absent.

Insulin Signaling Tyrosine Kinase Inhibition Cell-Free Assays

Comparative Inhibitory Potency on Insulin-Stimulated Glucose Oxidation in Adipocytes

In a functional cellular assay measuring insulin-stimulated glucose oxidation in isolated rat adipocytes, HNMPA exhibits a 10-fold greater potency (IC50 = 10 µM) compared to its effect on the isolated insulin receptor tyrosine kinase (IC50 = 100 µM) . This differential sensitivity highlights HNMPA's enhanced effectiveness in a physiologically relevant cellular context. The IC50 of 10 µM in adipocytes serves as a critical benchmark for researchers designing metabolic studies, providing a quantitative basis for selecting effective working concentrations.

Glucose Metabolism Adipocyte Biology Insulin Resistance

Kinase Selectivity: Lack of Activity on PKA and PKC vs. Pan-Tyrosine Kinase Inhibitors

A key differentiator for HNMPA is its selectivity profile against closely related serine/threonine kinases. Unlike pan-tyrosine kinase inhibitors such as genistein, which broadly inhibit multiple kinases, HNMPA demonstrates no effect on Protein Kinase A (PKA) activity at concentrations up to 1 mM and no effect on Protein Kinase C (PKC) activity at concentrations up to 420 µM . This is a critical distinction; the use of less selective inhibitors like genistein introduces confounding variables by blocking PKA and PKC pathways, which are central to numerous cellular processes. HNMPA's selectivity ensures that observed biological effects can be more confidently attributed to the inhibition of the insulin receptor kinase.

Kinase Selectivity Signal Transduction Off-Target Effects

Efficacy in Inhibiting Autophosphorylation of the Insulin Receptor Beta-Subunit

HNMPA demonstrates a defined inhibitory effect on the core autophosphorylation activity of the insulin receptor. In an in vitro assay, it inhibited the insulin-stimulated autophosphorylation of the 95-kDa β-subunit of the human insulin receptor with an IC50 value of 200 µM . This quantitative metric provides a precise benchmark for its activity in a well-defined biochemical context. Furthermore, HNMPA inhibited the tyrosine kinase activity of the autophosphorylated receptor towards two different substrates: it achieved 82% inhibition towards poly(Glu4, Tyr) and 81% inhibition towards an insulin receptor peptide (residues 1155-1165) . This dual confirmation of inhibitory activity validates its robust and consistent action on receptor-mediated phosphorylation events.

Receptor Autophosphorylation IRTK Activity Biochemical Assays

Target Engagement: Inhibition of IGF-1R-Mediated Downstream Signaling

While HNMPA is primarily characterized as an insulin receptor (IR) inhibitor, its active, cell-permeable analog, HNMPA(AM)3, has been used to validate engagement with the highly homologous Insulin-like Growth Factor-1 Receptor (IGF-1R) in a specific cellular signaling cascade. In a study of Acute Lymphoblastic Leukemia (ALL) cells, inhibition of IGF-1R signaling with HNMPA(AM)3 resulted in a significant decrease in the phosphorylation of both IRS-1 (at Ser794) and the downstream kinase Akt (at Thr308) [1]. This demonstrates that HNMPA's target profile extends to the closely related IGF-1R in a functional cellular context, which may be a relevant consideration for experiments involving cell types where IGF-1R signaling is dominant.

IGF-1R Signaling Cancer Research Target Validation

Optimal Use Cases for HNMPA in Insulin Signaling and Metabolic Research


Dissecting Extracellular Insulin Receptor Activation in Cell-Free Systems

For researchers investigating the very first steps of insulin signaling—ligand binding and the subsequent conformational change and autophosphorylation of the insulin receptor—HNMPA is the superior choice. Its membrane impermeability ensures that kinase inhibition is strictly confined to the extracellular domain or in purified receptor preparations . This is essential for avoiding the confounding variables introduced by cell-permeable inhibitors that would simultaneously block intracellular kinase activity. Using HNMPA in these systems allows for a clean, unambiguous readout of proximal receptor activation events.

Specific Inhibition of Insulin-Stimulated Glucose Oxidation in Metabolic Studies

Studies focused on insulin's metabolic actions in adipose tissue require a precise tool to block glucose oxidation. HNMPA, with its established IC50 of 10 µM for inhibiting insulin-stimulated glucose oxidation in isolated rat adipocytes, provides a quantitative and validated approach for such experiments . This specific potency in a relevant cellular model makes HNMPA the preferred reagent for dissecting the contribution of IRTK to insulin's metabolic effects, as opposed to its mitogenic signaling.

Validating IGF-1R-Dependent Signaling Cascades in Cancer Cell Models

In oncology research, the IR/IGF-1R signaling axis is a key area of investigation. HNMPA, through its cell-permeable analog HNMPA(AM)3, has been proven to engage and inhibit IGF-1R-mediated phosphorylation of IRS-1 and Akt in ALL cells [1]. For researchers requiring a chemical probe to validate the role of this receptor family in cancer cell proliferation or survival, HNMPA is a well-characterized option with defined target engagement in a disease-relevant context.

Biochemical Assays Requiring High Selectivity Over PKA and PKC

When the experimental goal is to measure downstream signaling events that are also regulated by PKA or PKC, the use of a non-selective kinase inhibitor can lead to false conclusions. HNMPA's demonstrated lack of activity against PKA (up to 1 mM) and PKC (up to 420 µM) makes it the only appropriate choice among insulin receptor inhibitors for such sensitive assays . This selectivity ensures that any observed changes in phosphorylation or activity of downstream targets can be confidently attributed to the inhibition of the insulin receptor kinase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HNMPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.